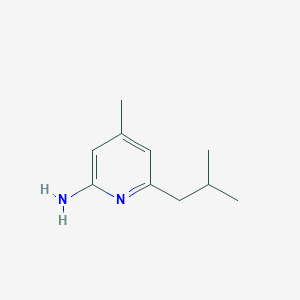

6-Isobutyl-4-methylpyridin-2-amine

Description

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

4-methyl-6-(2-methylpropyl)pyridin-2-amine |

InChI |

InChI=1S/C10H16N2/c1-7(2)4-9-5-8(3)6-10(11)12-9/h5-7H,4H2,1-3H3,(H2,11,12) |

InChI Key |

VMTPVCVORKDABN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)N)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isobutyl-4-methylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

6-isobutyl-4-methylpyridin-2-amine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce various amine derivatives .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

One notable application of 6-Isobutyl-4-methylpyridin-2-amine is its role as an inhibitor of nitric oxide synthase (NOS). It has been shown to selectively inhibit inducible NOS (iNOS), which is crucial in various inflammatory conditions. Studies indicate that this compound can reduce nitric oxide production in vitro, suggesting potential therapeutic uses in conditions characterized by excessive nitric oxide production, such as sepsis and chronic inflammatory diseases .

Development of Anticancer Agents

Recent research has explored the use of this compound in the development of anticancer agents. For instance, it has been investigated as a part of a series of compounds targeting the Hedgehog signaling pathway, which is implicated in several cancers. The compound's structure allows it to interact effectively with key proteins involved in this pathway, potentially leading to new treatment strategies for cancers such as basal cell carcinoma and medulloblastoma .

Case Study 1: Inhibition of Hedgehog Pathway

A study published in the Journal of Medicinal Chemistry examined various derivatives of pyridine compounds, including this compound, for their efficacy against the Hedgehog signaling pathway. The results indicated that certain modifications to the compound could enhance its potency as an inhibitor, making it a candidate for further development in cancer therapeutics .

Case Study 2: Anti-inflammatory Effects

Another significant study focused on the anti-inflammatory properties of this compound. The compound was tested in mouse models for its ability to reduce inflammation markers associated with various diseases. The findings demonstrated a dose-dependent reduction in inflammatory cytokines, supporting its potential use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 6-isobutyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights :

- The isobutyl group at the 6-position enhances binding affinity, likely through hydrophobic interactions with the NOS2 active site.

- Fluorinated alkyl chains introduce polar effects and steric constraints, reducing potency. Activity improves with chain length (e.g., 4-fluorobutyl > 3-fluoropropyl > 2-fluoropropyl).

Pyrimidine-Based Analogues

Pyrimidine derivatives with similar amine functionalities exhibit distinct pharmacological profiles:

Key Differences :

- Pyrimidine cores introduce additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to pyridines.

- Chlorine or piperidinyl groups in pyrimidines may improve solubility or target selectivity but reduce NOS2 inhibition efficacy.

Substituted Pyridines with Functional Groups

Modifications beyond alkyl/fluorinated chains further demonstrate structural versatility:

Critical Observations :

- Thioether linkages (e.g., in , Compound 33) introduce sulfur atoms, which may modulate redox properties but require further pharmacological validation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-Isobutyl-4-methylpyridin-2-amine with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, starting from acetonitrile derivatives, reduction with sodium borohydride in methanol introduces the amine group. Critical steps include anhydrous conditions to minimize hydrolysis and precise temperature control. Purification via reversed-phase high-performance liquid chromatography (RP-HPLC) ensures >95% purity, as demonstrated in analogous pyridopyrimidine syntheses . Key reagents and conditions should be optimized to suppress side reactions, such as over-alkylation.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity and substituent positions (e.g., δ ~2.4 ppm for methyl groups, δ ~8.1 ppm for pyridine protons) .

- Mass Spectrometry : ESI-MS and HRMS validate molecular weight (e.g., [M+H]+ at m/z 205.12 for C11H16N2) .

- X-ray Crystallography : Resolves absolute configuration; single-crystal studies at 100 K with R factors <0.05 ensure accuracy .

- HPLC : Monitors purity (>95%) and identifies impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Low-temperature (100 K) X-ray diffraction minimizes thermal motion, enhancing resolution. For example, a study on N-butyl-4-methyl-6-phenylpyrimidin-2-amine achieved an R factor of 0.040 and a data-to-parameter ratio of 14.1, enabling precise localization of substituents . This technique is indispensable when NMR cannot distinguish diastereomers due to overlapping signals.

Table 1 : Crystallographic Parameters for Related Pyrimidin-2-amine Derivatives

| Compound | Temperature (K) | R Factor | Data-to-Parameter Ratio | Reference |

|---|---|---|---|---|

| N-Butyl-4-methyl-6-phenylpyrimidin-2-amine | 273 | 0.040 | 14.1 | |

| 4-Methyl-6-phenylpyrimidin-2-amine | 273 | 0.113 | 14.0 |

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities, isomerism, or substituent effects. Strategies include:

- Orthogonal Validation : Cross-check purity using HPLC and NMR .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., isobutyl vs. phenyl groups) to isolate bioactivity drivers .

- Metabolic Profiling : Assess stability under physiological conditions to rule out degradation artifacts.

Q. What strategies optimize the ligand properties of this compound in metal coordination chemistry?

- Methodological Answer :

- Electron-Donating Modifications : Introduce methoxy or amino groups to enhance metal binding affinity.

- Computational Modeling : Density Functional Theory (DFT) predicts preferred coordination geometries (e.g., octahedral vs. tetrahedral) .

- Spectroscopic Validation : UV-Vis and EPR confirm metal-ligand charge transfer and spin states.

- X-ray Analysis : Resolve coordination modes, as seen in bis-pyridinylamine complexes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

- Methodological Answer : Contradictions may stem from solvent effects, tautomerism, or dynamic processes. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.